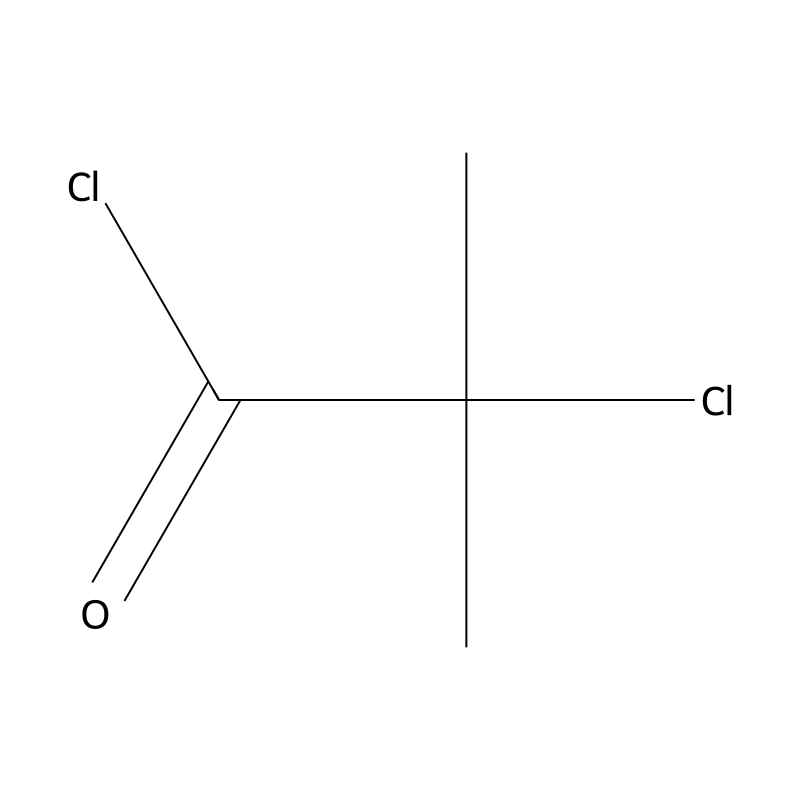

2-Chloro-2-methylpropanoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Acyl chlorides are often used as intermediates in the synthesis of other compounds. They can react with a variety of nucleophiles, such as water, alcohols, and amines, to form carboxylic acids, esters, and amides, respectively .

- For example, “2-Chloro-2-methylpropane” is an alkylating agent that is used to functionalize molecules with tert-butyl group. It serves as an effective chlorinating agent, in combination with the ionic liquid, 1-butyl-3-methylimidazolium bromide for converting alcohols into chlorides .

- Acyl chlorides are used in the synthesis of many pharmaceuticals. The acyl chloride group can be used to introduce a carboxylic acid moiety into a molecule, which can then be further modified to create a wide range of compounds .

- Acyl chlorides can be used in the synthesis of polymers. For example, they can react with diamines to form polyamides, which are used in a variety of applications, from clothing to engineering plastics .

- Acyl chlorides can be used in the synthesis of dyes and pigments. They can react with aromatic amines to form azo dyes, which are used in a wide range of applications, from textiles to printing inks .

Organic Synthesis

Pharmaceuticals

Materials Science

Agriculture

Dyes and Pigments

Biochemistry

- This is an alkylating agent that is used to functionalize molecules with tert-butyl group. It serves as an effective chlorinating agent, in combination with the ionic liquid, 1-butyl-3-methylimidazolium bromide for converting alcohols into chlorides .

2-Chloro-2-methylpropane

4-Chloro-2-nitrobenzenesulfonyl chloride

2-Chloro-6-quinolinecarbonyl chloride

2-Chloro-2,2-diphenylacetyl chloride

4-Chloro-2-methoxybenzoyl chloride

2-Chloro-6-methylpyridine-4-carbonyl chloride

2-Chloro-2-methylpropanoyl chloride is an organic compound with the molecular formula C₄H₆ClO. It is a colorless to pale yellow liquid that is primarily used as an acylating agent in organic synthesis. The compound is recognized for its reactivity due to the presence of both a chlorine atom and a carbonyl group, making it suitable for various

As mentioned earlier, there is no documented information regarding a specific mechanism of action for 2-chloro-2-methylpropanoyl chloride in biological systems.

- Acylation Reactions: It acts as an acylating agent, facilitating the formation of esters and amides. The carbonyl group can react with alcohols or amines to form corresponding esters or amides.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as alcohols or amines, leading to the formation of new compounds.

- Synthesis of α-Chloro Acids: This compound can be used to synthesize α-chloro acids, which are valuable intermediates in organic synthesis.

The reactivity of this compound makes it a versatile reagent in synthetic organic chemistry .

The synthesis of 2-chloro-2-methylpropanoyl chloride can be achieved through several methods:

- From 2-Chloro-2-methylpropanoic Acid: By reacting 2-chloro-2-methylpropanoic acid with thionyl chloride or oxalyl chloride, the corresponding acyl chloride can be formed.

- Direct Chlorination: Chlorination of 2-methylpropanoic acid under controlled conditions may yield the desired acyl chloride.

These methods highlight the compound's accessibility for use in laboratory settings and industrial applications .

2-Chloro-2-methylpropanoyl chloride has various applications in chemical synthesis:

- Synthesis of Esters and Amides: It is widely used as a reagent for synthesizing esters and amides from alcohols and amines.

- Intermediate in Organic Synthesis: This compound serves as an important intermediate in the production of pharmaceuticals and agrochemicals.

- Chemical Research: Utilized in academic and industrial laboratories for research purposes, particularly in studies involving acylation reactions .

Several compounds share structural similarities with 2-chloro-2-methylpropanoyl chloride, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloropropanoyl Chloride | C₃H₅ClO | Simpler structure; fewer carbon atoms |

| Acetyl Chloride | C₂H₃ClO | Widely used as an acylating agent; smaller size |

| Benzoyl Chloride | C₇H₅ClO | Contains a phenyl group; used in more complex syntheses |

Uniqueness:

While all these compounds serve as acylating agents, 2-chloro-2-methylpropanoyl chloride's unique branched structure allows for specific reactivity patterns not observed in simpler compounds like acetyl chloride. Its ability to facilitate reactions involving sterically hindered substrates makes it particularly valuable in synthetic organic chemistry .

2-Chloro-2-methylpropanoyl chloride is an organochlorine compound with the systematic IUPAC name 2-chloro-2-methylpropanoyl chloride, reflecting its branched alkyl chain and acyl chloride functional group. The molecule contains a central carbonyl group bonded to two methyl groups and a chlorine atom at the α-position. Its molecular formula is C₄H₆Cl₂O, with a molar mass of 141.00 g/mol.

Key Synonyms and Identifiers

The compound’s structural uniqueness arises from the steric and electronic effects of the geminal methyl and chlorine substituents adjacent to the carbonyl group. This configuration influences its reactivity in acyl transfer reactions.

Historical Context of Discovery and Early Synthesis

The synthesis of 2-chloro-2-methylpropanoyl chloride emerged alongside advancements in Friedel-Crafts acylation and halogenation methodologies in the mid-20th century. Early routes focused on modifying isobutyric acid derivatives through chlorination or direct halogenation of acyl chlorides.

Early Synthesis Methods

Halogenation of Isobutyryl Chloride

A foundational method involved reacting isobutyryl chloride (C₄H₇ClO) with chlorine gas under controlled conditions. This electrophilic substitution introduced a chlorine atom at the α-position, yielding the target compound. The reaction typically required catalysts like aluminum chloride (AlCl₃) to polarize the carbonyl group for halogen attack.Thionyl Chloride-Mediated Acylation

An alternative approach utilized thionyl chloride (SOCl₂) to convert 2-chloroisobutyric acid into its corresponding acyl chloride. This method, still employed today, proceeds via nucleophilic substitution, where SOCl₂ replaces the hydroxyl group with a chlorine atom:

$$

\text{2-Chloroisobutyric acid} + \text{SOCl}2 \rightarrow \text{2-Chloro-2-methylpropanoyl chloride} + \text{SO}2 + \text{HCl}

$$

Key Historical Patents and Innovations

These innovations underscored the compound’s utility in synthesizing branched hydrocarbons and complex organic intermediates. For instance, its role in facilitating 1,2-aryl migration rearrangements in ketals highlighted its versatility in sterically hindered environments.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive